3-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol
Brand Name: Vulcanchem
CAS No.: 1702395-73-0
VCID: VC7687890
InChI: InChI=1S/C8H13N3O2/c1-2-6-10-7(13-11-6)8(12)3-4-9-5-8/h9,12H,2-5H2,1H3
SMILES: CCC1=NOC(=N1)C2(CCNC2)O
Molecular Formula: C8H13N3O2
Molecular Weight: 183.211

3-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol

CAS No.: 1702395-73-0

Cat. No.: VC7687890

Molecular Formula: C8H13N3O2

Molecular Weight: 183.211

* For research use only. Not for human or veterinary use.

3-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol - 1702395-73-0

Specification

CAS No. 1702395-73-0
Molecular Formula C8H13N3O2
Molecular Weight 183.211
IUPAC Name 3-(3-ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol
Standard InChI InChI=1S/C8H13N3O2/c1-2-6-10-7(13-11-6)8(12)3-4-9-5-8/h9,12H,2-5H2,1H3
Standard InChI Key ZTMXPLNGHRCQON-UHFFFAOYSA-N
SMILES CCC1=NOC(=N1)C2(CCNC2)O

Introduction

Molecular Identity and Structural Features

Core Structure and Substituents

The compound’s structure features a pyrrolidine ring (a five-membered saturated amine ring) substituted at the 3-position with two distinct functional groups: a hydroxyl (-OH) group and a 3-ethyl-1,2,4-oxadiazole moiety. The oxadiazole ring, a heterocycle containing two nitrogen atoms and one oxygen atom, is further substituted with an ethyl group at the 3-position. This substitution pattern distinguishes it from isomers such as 5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol, where the oxadiazole attaches to the pyrrolidine’s 5-position.

Table 1: Key Structural Identifiers

PropertyValueSource
IUPAC Name3-(3-ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol
SMILESCCC1=NOC(=N1)C2(CCNC2)O
InChIKeyZTMXPLNGHRCQON-UHFFFAOYSA-N
Collision Cross-Section (CCS)138.8–148.2 Ų (varies by adduct)

Stereochemical Considerations

While the compound’s stereochemistry remains unspecified in available literature, related derivatives such as (3S,5R)-5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride underscore the critical role of stereochemistry in modulating biological activity. For instance, enantiomeric purity can influence receptor binding affinity and metabolic stability, necessitating further chiral resolution studies for this compound.

Physicochemical Properties

Predicted Collision Cross-Section (CCS)

Computational models predict CCS values for various adducts, which are critical for mass spectrometry-based identification:

Table 2: Predicted CCS Values for Adducts

Adductm/zCCS (Ų)
[M+H]⁺184.10805138.8
[M+Na]⁺206.08999148.2
[M+NH₄]⁺201.13459146.6

Synthetic Pathways and Challenges

Reported Synthetic Strategies

Though no explicit synthesis for 3-(3-ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol is documented, analogous compounds are synthesized via:

  • Cyclocondensation Reactions: Combining hydroxylamine with carboxylic acid derivatives to form the oxadiazole ring.

  • Palladium-Catalyzed Cross-Couplings: Introducing substituents to preformed heterocycles.

A hypothetical route could involve:

  • Ethylation of 1,2,4-oxadiazole precursors.

  • Ring-closing metathesis to construct the pyrrolidine backbone.

Biological Activity and Mechanisms

GPBAR1 Agonist Activity

The compound’s structural analogy to bile acid receptor agonists implies potential activity at G protein-coupled bile acid receptor 1 (GPBAR1), a target for metabolic disorders. Activation of GPBAR1 modulates glucose homeostasis and inflammation, though in vitro assays are needed to confirm efficacy.

Research Gaps and Future Directions

Stereochemical Resolution

The lack of enantiomeric data limits therapeutic development. Future work should employ chiral chromatography or asymmetric synthesis to isolate stereoisomers and evaluate their pharmacodynamic profiles.

Solubility and Formulation Studies

Addressing the absence of solubility data is critical for bioavailability optimization. Techniques like salt formation or prodrug design could enhance aqueous solubility .

In Vivo Efficacy and Toxicity

Preclinical studies in animal models are needed to validate the compound’s pharmacokinetics, tissue distribution, and safety. Priority areas include metabolic stability assays and acute toxicity testing .

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